6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-7-3-5-15(6-4-7)11-13-9(12)8(16(17)18)10(14-11)19-2/h7H,3-6H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVKDYOWCVIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)OC)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Nitration: The nitro group is introduced through nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the pyrimidine derivative is reacted with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide to replace the methoxy group with an ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium ethoxide, other nucleophiles, basic conditions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-aminopyrimidin-4-amine.
Substitution: Derivatives with substituted groups replacing the methoxy group.
Scientific Research Applications
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
Table 2: Pharmacological and Crystallographic Insights
Q & A
Basic: What are the recommended synthetic routes for 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with commercially available pyrimidine precursors. Key steps include:
- Nitration : Introducing the nitro group at position 5 under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Methoxy and Piperidine Substitution : Sequential nucleophilic substitution reactions at positions 2 and 4 using methoxide and 4-methylpiperidine, respectively. Optimize yields by adjusting solvent polarity (e.g., DMF for piperidine coupling) and temperature (60–80°C for 12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Variables : Reaction time, stoichiometry of substituents, and catalyst selection (e.g., K₂CO₃ for deprotonation). Monitor intermediates via TLC and NMR .
Advanced: How do structural modifications at specific pyrimidine ring positions influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Position 2 (Piperidine) : Bulky 4-methylpiperidine enhances target selectivity by steric hindrance, reducing off-target interactions. Compare with smaller amines (e.g., morpholine) using molecular docking .
- Position 5 (Nitro Group) : Critical for antimicrobial activity; reduction to an amine (via catalytic hydrogenation) diminishes potency. Validate via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria .
- Position 6 (Methoxy) : Electron-donating groups improve solubility but may reduce membrane permeability. Quantify via logP measurements and cell-based uptake assays .
Experimental Design : Synthesize analogs, test in vitro bioactivity, and correlate with computational models (e.g., DFT for electron distribution analysis) .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at ~3.8 ppm, piperidine multiplet at 1.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the piperidine-pyrimidine conformation) .
- HPLC-PDA : Assess purity and degradation products under accelerated stability conditions (40°C/75% RH) .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding to enzymatic targets (e.g., bacterial dihydrofolate reductase) over 100-ns trajectories. Analyze binding free energy (MM-PBSA) and key residue interactions (e.g., π-π stacking with Phe92) .
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reactivity prediction .
- Pharmacophore Modeling : Align structural features (nitro group, methoxy) with known inhibitors to prioritize synthetic targets .
Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in reported biological activities of similar pyrimidine derivatives?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., nitro vs. cyano at position 5) and test under standardized assay conditions (e.g., fixed inoculum size in MIC assays) .
- Mechanistic Studies : Use knockout bacterial strains or siRNA silencing to confirm target specificity. For example, if activity drops in Staphylococcus aureus ΔthyA strains, the target is likely thymidylate synthase .
- Data Normalization : Account for solubility differences by reporting activities as µM (not µg/mL) and using vehicle controls (e.g., DMSO <1%) .
Case Study : Discrepancies in anticancer activity may arise from cell line variability (e.g., p53 status). Test across multiple lines (e.g., HCT-116, MCF-7) and correlate with genomic data .
Basic: What are the stability considerations for this compound under experimental storage conditions?
Methodological Answer:
- Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber vials at –20°C. Monitor via HPLC for nitro-to-amine conversion .
- Hydrolytic Stability : Assess pH-dependent degradation (e.g., accelerated testing at pH 3–9). Methoxy groups are stable in neutral buffers but hydrolyze under strong acids/bases .
- Long-Term Storage : Lyophilize and store under argon for >12 months. Use TGA to determine residual solvent content (<0.1%) .
Advanced: How can reaction path search methods improve synthetic efficiency?
Methodological Answer:
- Quantum Chemistry-Guided Optimization : Use IRC (Intrinsic Reaction Coordinate) calculations to identify transition states and bypass high-energy intermediates. For example, optimize nitro-group orientation during electrophilic substitution .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps) .
- Flow Chemistry : Implement continuous flow reactors for exothermic nitration steps, improving safety and scalability .
Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
